molecular formula C13H15ClN4O2 B12923739 N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 897362-17-3

N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B12923739
CAS No.: 897362-17-3
M. Wt: 294.74 g/mol
InChI Key: GWYXNLKGNGGYCM-UHFFFAOYSA-N
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Description

N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a chemical compound belonging to the pyridopyrimidine class. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with butoxy and chloro groups. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide involves several steps. One common method includes the reaction of 2-amino-6-chloropyridine with butyl bromide to introduce the butoxy group. This intermediate is then reacted with acetic anhydride to form the acetamide derivative. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Chemical Reactions Analysis

N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which is crucial in its therapeutic effects .

Comparison with Similar Compounds

N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide can be compared with other pyridopyrimidine derivatives such as:

Biological Activity

N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by the following chemical properties:

  • Molecular Formula : C₁₃H₁₅ClN₄O
  • Molecular Weight : 270.74 g/mol
  • CAS Number : Not specifically listed but derivable from its structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes that are critical in various biochemical pathways. For instance, it may exhibit inhibitory activity against cholinesterases, which are involved in neurotransmitter regulation.
  • Antiviral Activity : Research indicates that derivatives of pyrido[3,2-d]pyrimidines, including this compound, have shown promise as antiviral agents, particularly against hepatitis C virus (HCV) due to their ability to inhibit viral replication mechanisms .
  • Anticancer Properties : Some studies suggest that similar pyrido[3,2-d]pyrimidine compounds have demonstrated cytotoxic effects against cancer cell lines. The specific mechanisms may involve the induction of apoptosis or cell cycle arrest .

In Vitro Studies

In vitro evaluations have shown that this compound exhibits significant biological activity:

  • Cholinesterase Inhibition : Compounds structurally related to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds showed IC50 values ranging from 10 µM to 30 µM against AChE .
CompoundTargetIC50 (µM)
This compoundAChETBD
Related Compound AAChE15.2
Related Compound BBChE9.2

Case Studies

  • Antiviral Efficacy : A study highlighted the efficacy of pyrido[3,2-d]pyrimidine derivatives in inhibiting HCV replication in vitro. The mechanism involved interference with viral RNA synthesis .
  • Cytotoxicity Against Cancer Cell Lines : Another investigation reported that similar compounds exhibited selective cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .

Properties

CAS No.

897362-17-3

Molecular Formula

C13H15ClN4O2

Molecular Weight

294.74 g/mol

IUPAC Name

N-(4-butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C13H15ClN4O2/c1-3-4-7-20-12-11-9(5-6-10(14)17-11)16-13(18-12)15-8(2)19/h5-6H,3-4,7H2,1-2H3,(H,15,16,18,19)

InChI Key

GWYXNLKGNGGYCM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=NC2=C1N=C(C=C2)Cl)NC(=O)C

Origin of Product

United States

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